9,10-dibromoanthracene-2-sulfonyl Chloride

Description

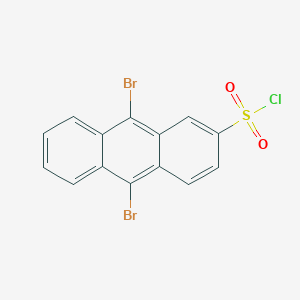

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dibromoanthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br2ClO2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFXTUUUGCMHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404633 | |

| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210174-74-6 | |

| Record name | 9,10-Dibromo-2-anthracenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210174-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 9,10 Dibromoanthracene 2 Sulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophilic functional group. It is a derivative of sulfonic acid where the hydroxyl group has been replaced by a chlorine atom, rendering the sulfur atom susceptible to attack by a wide variety of nucleophiles. This reactivity is central to the formation of numerous sulfur-containing derivatives.

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a fundamental reaction pathway. nih.gov These reactions generally proceed through a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism, depending on the nucleophile and reaction conditions. nih.gov In the addition-elimination pathway, the nucleophile attacks the electrophilic sulfur atom to form a transient pentacoordinate intermediate, which then expels the chloride leaving group to yield the final substitution product. nih.gov

The electrophilicity of the sulfur atom is influenced by the electronic properties of the aromatic ring system. The large, electron-rich 9,10-dibromoanthracene (B139309) core can modulate the reactivity of the sulfonyl chloride group. A wide range of nucleophiles, including amines, alcohols, and hydrazines, can participate in these substitution reactions, leading to the formation of stable sulfonamides, sulfonate esters, and related derivatives.

The reaction of 9,10-dibromoanthracene-2-sulfonyl chloride with primary or secondary amines is a standard method for synthesizing sulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.govprinceton.edu Sulfonamides are a critically important class of compounds, known for their stability and presence in many biologically active molecules and functional materials. princeton.eduucl.ac.uk

Similarly, the reaction with alcohols or phenols yields sulfonate esters. This transformation, often called sulfonylation, effectively converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate), a common strategy in organic synthesis. youtube.comlibretexts.org The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which also acts as a catalyst. youtube.com

Reaction with hydrazine (B178648) derivatives leads to the formation of sulfonyl hydrazones. Sulfonyl hydrazides can be converted back to sulfonyl chlorides, indicating their potential use as a stable precursor or protecting group. mdpi.comnih.gov

Table 1: Representative Nucleophilic Substitution Reactions of a Sulfonyl Chloride Moiety

| Nucleophile | Reagents/Conditions | Product Class | General Structure |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., Pyridine, Triethylamine) | Sulfonamide | Ar-SO₂-NR¹R² |

| Alcohol/Phenol (R-OH) | Base (e.g., Pyridine) | Sulfonate Ester | Ar-SO₂-OR |

| Hydrazine (H₂N-NH₂) | Base | Sulfonyl Hydrazide | Ar-SO₂-NHNH₂ |

This table presents generalized reactions for an aromatic sulfonyl chloride (Ar-SO₂Cl) to illustrate the formation of common derivatives.

Reactivity of the Bromo-Substituents at the 9,10-Positions

The two bromine atoms on the central ring of the anthracene (B1667546) core are the key to another set of powerful chemical transformations. Their position makes them susceptible to both radical and ionic reaction pathways and, most significantly, renders them excellent leaving groups for metal-catalyzed cross-coupling reactions.

The carbon-bromine bonds at the 9,10-positions of the anthracene core can be cleaved to generate radical intermediates. In a notable study, researchers used voltage pulses from a scanning tunneling microscope (STM) to fragment the C-Br bonds of 9,10-dibromoanthracene one at a time. wikipedia.orgacs.org This process first created a monoradical and then a diradical on the anthracene framework, demonstrating that chemical reactions can be observed and induced at the single-molecule level. acs.org The resulting highly reactive carbon radicals were stabilized by the sodium chloride substrate on which the molecule was placed. wikipedia.org

The bromination of anthracene itself readily occurs at the 9- and 10-positions to yield 9,10-dibromoanthracene, highlighting the susceptibility of this central ring to electrophilic attack. wikipedia.orgorgsyn.org While the existing bromo- and sulfonyl- substituents on this compound would deactivate the ring towards further electrophilic substitution and direct incoming electrophiles to other positions, the inherent reactivity of the anthracene core is an important consideration. Furthermore, 9,10-dihaloanthracenes can be oxidized, often leading to the formation of anthraquinone (B42736) with the loss of the halogen atoms. sciencemadness.org

The most prominent and synthetically useful reactivity of the 9,10-bromo substituents involves their participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com 9,10-dibromoanthracene is a versatile substrate for reactions like the Suzuki-Miyaura, Heck, and Stille couplings, allowing for the direct attachment of aryl, vinyl, or alkyl groups to the anthracene core. rsc.orgresearchgate.netossila.com

In the Suzuki-Miyaura reaction, 9,10-dibromoanthracene is coupled with various aryl boronic acids in the presence of a palladium catalyst and a base to produce 9,10-diarylanthracenes in good yields. thieme-connect.comresearchgate.net This one-step procedure provides convenient access to a wide range of highly functionalized and sterically demanding anthracene derivatives that are valuable in materials science. thieme-connect.comresearchgate.net Similarly, the Heck reaction allows for the coupling of 9,10-dibromoanthracene with alkenes, such as ethyl acrylate, to form 9,10-divinylanthracene (B180854) derivatives. researchgate.net These reactions demonstrate the power of using the bromo-substituents as synthetic handles to construct larger, conjugated π-systems.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 9,10-Dibromoanthracene

| Coupling Partner | Catalyst/Ligand | Reaction Type | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura | 9,10-Bis(4-methylphenyl)anthracene | Good | thieme-connect.com |

| Phenylboronic acid | Pd(OAc)₂ / DavePhos | Suzuki-Miyaura (Solid-State) | 9,10-Diphenylanthracene | 99% | rsc.org |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura | 4,4'-(Anthracene-9,10-diyl)dibenzaldehyde | Good | thieme-connect.com |

| Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Heck | Diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate | 76% | researchgate.net |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura | 9,10-Di(thiophen-2-yl)anthracene | Good | thieme-connect.com |

In-depth Analysis of this compound Reveals Limited Scope for Detailed Reactivity Studies

Despite its well-defined structure as a functionalized aromatic compound, a comprehensive review of available scientific literature indicates a significant lack of specific research into the chemical reactivity and mechanistic behavior of this compound. While the broader class of anthracene derivatives has been extensively studied, detailed investigations into the photochemical transformations, excited-state reactivity, and the specific influence of the sulfonyl chloride and bromine substituents on this particular molecule are not substantially documented in publicly accessible research.

The parent molecule, 9,10-dibromoanthracene, has been a subject of interest in various chemical studies. It is recognized for its electroluminescent properties, emitting blue light, and has served as a model compound in single-molecule reactions observed through advanced microscopy techniques. wikipedia.orgacs.orgrsc.org For instance, the carbon-bromine bonds in 9,10-dibromoanthracene can be selectively broken using voltage pulses from a scanning tunneling microscope tip. wikipedia.orgacs.org Furthermore, kinetic studies have explored the Diels-Alder reaction of 9,10-dibromoanthracene with dienophiles like tetracyanoethylene. rsc.org

However, the introduction of a sulfonyl chloride group at the 2-position of the anthracene ring system significantly alters the electronic and steric properties of the molecule. This functional group is a strong electron-withdrawing group, which is expected to have a profound impact on the photophysical and reactive characteristics of the anthracene core. In related anthracene derivatives, the nature and position of substituents are known to heavily influence reaction pathways and selectivity. bldpharm.com

The specific compound, this compound, is commercially available, and its basic chemical and physical properties are listed by various suppliers. scbt.com These sources confirm its molecular formula (C₁₄H₇Br₂ClO₂S) and molecular weight. Some suppliers also indicate the availability of analytical data such as NMR, HPLC, and LC-MS. scbt.com

Despite the availability of the compound itself, dedicated research on its photochemical transformations, excited-state dynamics, and detailed reaction mechanisms appears to be absent from major scientific databases. Consequently, a thorough and scientifically accurate article adhering to the specified detailed outline cannot be generated at this time without resorting to unsubstantiated speculation based on the behavior of other, different anthracene derivatives. Such an approach would not meet the required standards of scientific accuracy and focus.

Further experimental and theoretical studies are necessary to elucidate the specific chemical reactivity and mechanistic pathways of this compound. Such research would be valuable in understanding the interplay of the bromo and sulfonyl chloride substituents on the excited-state behavior and reaction selectivity of the anthracene framework.

Advanced Spectroscopic and Structural Characterization of 9,10 Dibromoanthracene 2 Sulfonyl Chloride Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. spectroscopyonline.com In the analysis of 9,10-dibromoanthracene-2-sulfonyl chloride and its derivatives, these techniques provide critical information about the molecular structure.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. fiveable.me Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For sulfonyl chlorides, strong characteristic bands are expected in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com The presence of the aromatic anthracene (B1667546) core would be confirmed by C-H stretching vibrations typically found around 3100-3000 cm⁻¹ and C=C stretching vibrations in the 1680-1640 cm⁻¹ region. libretexts.org The C-Br stretching frequency is typically observed in the 600-800 cm⁻¹ range. fiveable.me

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, it is particularly useful for observing the C=C bonds of the anthracene ring system and can also detect the sulfonyl chloride group. For instance, in polyethylene, a weak band near 1375 cm⁻¹ in both IR and Raman spectra is assigned to the umbrella mode of methyl endgroups. spectroscopyonline.com The structure of anthracene has been confirmed using FT-Raman spectroscopy. epa.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Reference |

| Sulfonyl Chloride (S=O) | FT-IR | 1410-1370 and 1204-1166 | acdlabs.com |

| Aromatic C-H | FT-IR | 3100-3000 | libretexts.org |

| Aromatic C=C | FT-IR | 1680-1640 | libretexts.org |

| C-Br | FT-IR | 600-800 | fiveable.me |

| Alkene C=C | Raman | ~1650 | spectroscopyonline.com |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 9,10-dibromoanthracene (B139309), the protons on the aromatic ring appear as multiplets in the aromatic region of the spectrum. chemicalbook.com The introduction of a sulfonyl chloride group at the 2-position would cause a downfield shift for the adjacent protons due to its electron-withdrawing nature. acdlabs.com For example, in butane-1-sulfonyl chloride, the multiplet for the protons adjacent to the sulfonyl chloride group is deshielded and appears at 3.68 ppm. acdlabs.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. In derivatives of anthracene, the chemical shifts of the carbon atoms are influenced by the substituents. doaj.org Electron-withdrawing groups, such as a sulfonyl chloride, will cause a downfield shift for the carbon atom to which they are attached and other carbons in the ring system. doaj.org Conversely, electron-donating groups would cause an upfield shift for the bridged carbon atoms. doaj.org

Interactive Data Table: NMR Data for Anthracene Derivatives

| Nucleus | Compound Type | Expected Chemical Shift (ppm) | Influencing Factor | Reference |

| ¹H | Aromatic Protons | 7.0 - 9.0 | Substituent Effects | chemicalbook.com |

| ¹H | Protons near SO₂Cl | Downfield Shift (>3.5) | Electron-withdrawing SO₂Cl | acdlabs.com |

| ¹³C | Carbons with SO₂Cl | Downfield Shift | Electron-withdrawing SO₂Cl | doaj.org |

| ¹³C | Bridged Carbons | Upfield Shift | Electron-donating groups | doaj.org |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks separated by two mass units. Similarly, the chlorine isotopes (³⁵Cl and ³⁷Cl) with a ratio of approximately 3:1 would also contribute to the isotopic pattern of chlorine-containing fragments. acdlabs.com

The fragmentation of aromatic sulfonyl chlorides often involves the loss of the sulfonyl chloride group (SO₂Cl) or parts of it, such as SO₂ or Cl. acdlabs.com The fragmentation of the anthracene core can also occur, leading to characteristic aromatic fragments. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination and Molecular Packing Analysis

The analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as π-π stacking, which are common in aromatic systems. researchgate.net These interactions play a crucial role in determining the material's bulk properties. For instance, in some anthracene derivatives, near-orthogonal phenyl substituents can guide the molecules into two-dimensional lamellar-like structures. mdpi.com The crystal structure of 9-bromo-10-diphenylphosphanylanthracene and its oxidized products have been determined, showing how substituents influence the molecular geometry. researchgate.net

Electron Microscopy Techniques (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a technique used to study the surface topography and morphology of solid materials. For derivatives of this compound, SEM can be used to visualize the shape, size, and surface features of crystals or thin films. mdpi.com The morphology of the material can significantly impact its properties and performance in various applications. For example, the storage of anthracene single crystals in ambient light has been shown to alter the surface morphology, leading to the formation of terraces and macrosteps. researchgate.net

Advanced Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound and to study its decomposition behavior. For anthracene derivatives, TGA can identify the temperature at which the compound begins to decompose. tandfonline.comnih.gov For instance, some anthracene derivatives are thermally stable up to 250 °C. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.org For anthracene derivatives, DSC can be used to determine the melting point and to study any phase transitions that may occur upon heating or cooling. tandfonline.comrsc.org

Interactive Data Table: Thermal Properties of Anthracene Derivatives

| Technique | Property Measured | Significance | Reference |

| TGA | Decomposition Temperature | Indicates thermal stability | mdpi.comtandfonline.comnih.gov |

| DSC | Melting Point, Phase Transitions | Characterizes physical state changes | tandfonline.comwikipedia.orgrsc.org |

Electrochemical Characterization Methods for Redox Properties and Energy Levels

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, which are its tendencies to gain or lose electrons. For derivatives of this compound, CV can be used to determine the oxidation and reduction potentials. researchgate.net These potentials are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrochemical properties of anthracene derivatives can be tuned by introducing different functional groups. rsc.org Electron-withdrawing groups, like the sulfonyl chloride, are expected to make the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). The HOMO and LUMO energy levels are critical for understanding the electronic properties of the material and its potential use in electronic devices. researchgate.netrsc.org Studies on modified electrodes have shown that the electrochemical oxidation of anthracene can be catalyzed, leading to enhanced peak currents. researchgate.netmdpi.comelectrochemsci.org

Computational Chemistry and Theoretical Studies on 9,10 Dibromoanthracene 2 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. For 9,10-dibromoanthracene-2-sulfonyl chloride, DFT calculations can reveal crucial information about its reactivity, stability, and optical properties.

The electronic structure is largely dictated by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. A smaller gap generally corresponds to a molecule that is more easily excitable and may absorb light at longer wavelengths.

In the case of this compound, the anthracene (B1667546) core provides the primary π-conjugated system. The bromine atoms at the 9 and 10 positions and the sulfonyl chloride group at the 2-position significantly influence the electronic distribution. The electron-withdrawing nature of the bromine and sulfonyl chloride groups is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted anthracene. This effect can enhance the material's stability in air and improve its electron injection capabilities in electronic devices. rsc.org

DFT calculations would likely show that the HOMO is primarily localized on the electron-rich anthracene core, while the LUMO may have significant contributions from the sulfonyl chloride group, facilitating intramolecular charge transfer upon excitation. The precise energy levels and the HOMO-LUMO gap can be calculated using various functionals and basis sets within the DFT framework, such as B3LYP/6-31G(d). researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies of this compound (Theoretical Values)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap | 3.35 |

Note: These are hypothetical values based on trends observed in similar anthracene derivatives and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational flexibility and how they interact with each other in a condensed phase. nih.gov

For this compound, MD simulations can predict the most stable conformations. The sulfonyl chloride group at the 2-position can rotate, and the simulations can determine the preferred dihedral angles and the energy barriers associated with this rotation. This conformational freedom can impact how the molecules pack in a solid state, which in turn affects the bulk material properties.

Furthermore, MD simulations are crucial for understanding the non-covalent intermolecular interactions that govern the molecular packing in crystals or thin films. rsc.org These interactions, such as π-π stacking between the anthracene cores and halogen bonding involving the bromine atoms, are critical for charge transport in organic semiconductors. The simulations can provide detailed information about the preferred packing motifs (e.g., herringbone vs. π-stack) and the strength of these interactions. researchgate.net

In Silico Molecular Design Strategies for Tailored Properties

In silico molecular design involves using computational methods to predict the properties of hypothetical molecules, allowing for the rational design of new materials with desired characteristics before their synthesis. nih.gov For this compound, this approach can be used to explore how modifications to its structure would affect its properties.

For instance, by computationally replacing the bromine atoms with other halogens or different functional groups, one can study the resulting changes in the HOMO-LUMO gap, solubility, and charge transport properties. Similarly, the sulfonyl chloride group can be computationally modified to other electron-withdrawing or electron-donating groups to fine-tune the electronic properties. This allows for a systematic exploration of the structure-property relationships for this class of molecules, accelerating the discovery of new materials for specific applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). ossila.comrsc.org

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and understanding the underlying photophysical processes. For this compound, time-dependent DFT (TD-DFT) is a common method used to predict its UV-Vis absorption spectrum. The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* or intramolecular charge transfer). rsc.org

The photophysical behavior, including fluorescence and phosphorescence, is also amenable to computational study. The introduction of heavy atoms like bromine is known to enhance intersystem crossing from the singlet excited state to the triplet state due to the heavy-atom effect. This can lead to phosphorescence or impact the efficiency of processes like triplet-triplet annihilation. rsc.org Computational models can estimate the rates of these processes and predict the emission wavelengths and quantum yields, providing a comprehensive picture of the molecule's behavior upon light absorption. mdpi.com

Table 2: Predicted Photophysical Properties of this compound (Theoretical Values)

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | ~380 nm |

| Emission Wavelength (Fluorescence) | ~420 nm |

| Stokes Shift | ~40 nm |

| Fluorescence Quantum Yield | Moderate |

Note: These are hypothetical values based on trends observed in similar anthracene derivatives and are intended for illustrative purposes.

Charge Transport Modeling in Organic Semiconductor Materials

For applications in organic electronics, the ability of a material to transport charge is paramount. Computational modeling plays a crucial role in predicting the charge mobility of organic semiconductors. researchgate.net This is a multi-scale modeling problem that combines quantum chemistry calculations with molecular dynamics simulations.

First, DFT is used to calculate the reorganization energy, which is the energy required for the molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy is generally desirable for efficient charge transport. rsc.org Next, MD simulations are used to generate realistic molecular packing structures.

Biological and Medicinal Chemistry Research Involving 9,10 Dibromoanthracene 2 Sulfonyl Chloride Derivatives

Design and Synthesis of Bioactive Anthracene (B1667546) Scaffolds with Therapeutic Potential

The design of bioactive molecules from 9,10-dibromoanthracene-2-sulfonyl chloride hinges on the strategic modification of the sulfonyl chloride moiety. This reactive group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, leading to the formation of a diverse range of sulfonamides. This synthetic versatility allows for the introduction of various functional groups and pharmacophores, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

The general synthetic approach involves the reaction of this compound with a desired amine in the presence of a base, such as pyridine or triethylamine (B128534), in an appropriate solvent like dichloromethane or tetrahydrofuran. This straightforward one-step synthesis provides access to a multitude of derivatives with varying substituents.

Table 1: Examples of Synthetic Derivatives of this compound

| Derivative Name | Amine Reactant | Potential Therapeutic Area |

| N-Alkyl-9,10-dibromoanthracene-2-sulfonamide | Alkylamine | Anticancer, Antibacterial |

| N-Aryl-9,10-dibromoanthracene-2-sulfonamide | Aniline derivative | Anticancer, Antiviral |

| N-(Heterocyclyl)-9,10-dibromoanthracene-2-sulfonamide | Heterocyclic amine | Enzyme inhibition, CNS disorders |

| 9,10-Dibromoanthracene-2-sulfonic acid ester | Alcohol/Phenol | Prodrug strategies |

The rationale behind synthesizing these derivatives is to explore the structure-activity relationship (SAR). By systematically altering the substituent on the sulfonamide nitrogen, researchers can investigate how changes in lipophilicity, hydrogen bonding capacity, and steric bulk affect the compound's interaction with biological targets. For instance, incorporating basic amine functionalities can enhance water solubility and promote interactions with negatively charged biological macromolecules like DNA and proteins.

While specific research on the biological activities of a broad library of 9,10-dibromoanthracene-2-sulfonamides is emerging, studies on related anthracene-9-sulfonyl derivatives have shown promising anticancer activity. For example, certain anthracene-9-sulfonamides have exhibited significant cytotoxic effects against various cancer cell lines, including colon, liver, and breast cancer. ekb.eg This provides a strong impetus for the exploration of the 9,10-dibromo analogues.

DNA Intercalation and Nucleic Acid Interaction Studies

The planar, polycyclic aromatic structure of the anthracene core is a well-established motif for DNA intercalation. nih.gov Intercalating agents insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with cellular processes such as replication and transcription. This mechanism is a hallmark of many successful anticancer drugs.

Derivatives of this compound are being investigated for their potential to act as DNA intercalators. The two bromine atoms at the 9 and 10 positions can influence the electronic properties and planarity of the anthracene ring, potentially enhancing the intercalation process. The sulfonamide side chain, introduced at the 2-position, can further modulate the DNA binding affinity and sequence selectivity. These side chains can be designed to interact with the DNA grooves, providing additional stabilization to the intercalated complex.

Studies on structurally related anthracene-9,10-dione (anthraquinone) derivatives have demonstrated that the position and nature of substituents significantly influence the DNA binding mode. nih.gov It is hypothesized that derivatives of 9,10-dibromoanthracene-2-sulfonamide could exhibit similar behavior, with the potential for the sulfonamide group to act as a "threading" element, with one part of the molecule residing in one groove of the DNA and the other in the opposite groove.

Table 2: Hypothetical DNA Interaction Parameters for 9,10-Dibromoanthracene-2-sulfonamide Derivatives

| Derivative | Predicted Binding Mode | Potential Effect on DNA |

| Simple N-alkyl sulfonamide | Classical Intercalation | Unwinding of DNA helix |

| Sulfonamide with cationic side chain | Intercalation with groove binding | Enhanced binding affinity |

| Bulky N-aryl sulfonamide | Potential for threading intercalation | Significant distortion of DNA |

Further biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, are necessary to fully characterize the DNA binding properties of these novel compounds and to determine their binding constants and sequence preferences.

Enzyme Inhibition Assays and Molecular Target Identification (e.g., Topoisomerase II)

A primary molecular target for many DNA intercalating anticancer drugs is topoisomerase II. mdpi.com This essential enzyme is responsible for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. Topoisomerase II inhibitors stabilize the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells.

Given the structural similarities of 9,10-dibromoanthracene (B139309) derivatives to known topoisomerase II inhibitors like mitoxantrone and the anthracyclines, there is a strong rationale for investigating their activity against this enzyme. nih.govdiva-portal.org The planar anthracene core can intercalate into the DNA at the site of enzyme cleavage, while the sulfonamide side chain can interact with the enzyme itself, stabilizing the drug-DNA-enzyme ternary complex.

Enzyme inhibition assays are crucial for confirming this mechanism of action. A common method is the DNA relaxation assay, which measures the ability of a compound to inhibit the conversion of supercoiled DNA to its relaxed form by topoisomerase II. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is a key measure of its potency.

Table 3: Potential Topoisomerase II Inhibition Activity of 9,10-Dibromoanthracene-2-sulfonamide Derivatives

| Derivative Class | Predicted IC50 Range (µM) | Rationale |

| Basic side chains | 1 - 10 | Enhanced DNA and enzyme interaction |

| Aromatic side chains | 5 - 50 | Potential for additional π-stacking interactions |

| Non-polar side chains | > 50 | Weaker interactions with the biological target |

Molecular modeling and docking studies can further elucidate the binding mode of these compounds within the topoisomerase II-DNA complex, guiding the design of more potent and selective inhibitors. The identification of topoisomerase II as a molecular target for these derivatives would be a significant step in their development as anticancer agents.

Development of Novel Therapeutic Agents for Specific Biomedical Applications

The development of therapeutic agents from this compound derivatives extends beyond oncology. The diverse biological activities of sulfonamides, coupled with the unique properties of the anthracene core, suggest potential applications in other therapeutic areas. nih.gov

For instance, the antimicrobial properties of sulfonamides are well-documented. By incorporating the 9,10-dibromoanthracene scaffold, it may be possible to develop novel antibacterial or antifungal agents with a different mechanism of action, potentially overcoming existing drug resistance. The planar anthracene core could facilitate interaction with microbial cell membranes or inhibit essential microbial enzymes.

Furthermore, the fluorescent properties of the anthracene ring open up possibilities for the development of theranostic agents. A theranostic is a compound that combines therapeutic and diagnostic capabilities. A fluorescent 9,10-dibromoanthracene-2-sulfonamide derivative could potentially be used to visualize its uptake and distribution in cells or tissues, while simultaneously exerting a therapeutic effect. Sodium 9,10-dibromoanthracene-2-sulfonate, a closely related compound, has been synthesized and its photophysical properties studied, indicating the potential for fluorescence applications. researchgate.net

Strategies for Enhanced Bioavailability and Targeted Drug Delivery Systems

A significant challenge in the development of many aromatic, hydrophobic compounds like the derivatives of this compound is their poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. To overcome this, various drug delivery strategies are being explored.

One approach is the formulation of these compounds into nanoparticles or liposomes. Encapsulating the drug within a hydrophilic carrier can improve its solubility, protect it from premature degradation, and facilitate its passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Another strategy involves the use of ROS-responsive drug delivery systems. escholarship.org Some anthracene derivatives can generate reactive oxygen species (ROS) upon photoactivation. This property could be harnessed to design drug delivery systems that release their payload in response to either endogenous ROS levels, which are often elevated in cancer cells, or externally applied light.

Furthermore, the sulfonamide handle provides an opportunity for the attachment of targeting ligands. By conjugating the drug to a molecule that specifically binds to receptors overexpressed on cancer cells (e.g., antibodies, peptides, or small molecules), it is possible to achieve targeted delivery, thereby increasing the drug's concentration at the site of action and minimizing off-target toxicity.

Environmental Research Considerations and Degradation Studies of Anthracene Derivatives

The environmental impact of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a significant area of research due to their widespread presence and potential toxicity. Anthracene (B1667546), a three-ring PAH, and its substituted forms, such as the synthetically derived 9,10-dibromoanthracene-2-sulfonyl chloride, are subject to various environmental transformation processes. Understanding these pathways is crucial for assessing their persistence, fate, and potential for remediation.

Future Research Directions and Emerging Trends for 9,10 Dibromoanthracene 2 Sulfonyl Chloride

The unique molecular architecture of 9,10-dibromoanthracene-2-sulfonyl chloride, featuring a fluorescent anthracene (B1667546) core, reactive bromine atoms, and a versatile sulfonyl chloride group, positions it as a pivotal precursor for novel materials. Future research is poised to capitalize on these features, branching into several promising and interconnected domains.

Q & A

Basic/Advanced Question

- HPLC : Validate purity (>98%) using reverse-phase chromatography with UV detection at 254 nm, referencing standards like 9,10-diphenylanthracene .

- NMR : Confirm substitution patterns via <sup>1</sup>H NMR (e.g., δ 8.60 ppm for aromatic protons in dibromoanthracene derivatives) .

- COA acquisition : Request batch-specific Certificates of Analysis (COA) from suppliers, providing CAS 210174-74-6 and batch numbers .

How should researchers mitigate environmental risks associated with this compound?

Basic Question

The compound is highly toxic to aquatic life (H400/H410) . Mitigation strategies include:

- Waste disposal : Neutralize acidic byproducts (e.g., HBr) before aqueous disposal. Use activated carbon filters to capture residual organics.

- Spill management : Avoid drainage contamination. Collect solid residues in sealed containers for incineration .

What functionalization pathways are feasible for this compound in organic synthesis?

Advanced Question

The sulfonyl chloride group enables diverse derivatization:

- Nucleophilic substitution : React with amines (e.g., aniline) to form sulfonamides, a common motif in drug discovery .

- Cross-coupling : Utilize Suzuki-Miyaura reactions with boronic acids to introduce aryl groups at the brominated positions .

- Photophysical applications : Modify the anthracene core for use in OLEDs or sensors by introducing electron-donating/withdrawing groups .

How can contradictory spectral data for 9,10-dibromoanthracene derivatives be resolved?

Advanced Question

Discrepancies in melting points or NMR shifts may arise from residual solvents or isomerization. Solutions include:

- Recrystallization : Purify using toluene/hexane mixtures to remove DCM traces .

- Control experiments : Compare with literature values for anthracene sulfonyl chlorides (e.g., 9-chloroanthracene derivatives ).

- X-ray crystallography : Resolve structural ambiguities using single-crystal data, as demonstrated for related boron-anthracene complexes .

What experimental design considerations are critical for studying the photochemical reactivity of this compound?

Advanced Question

- Light source : Use UV-A (365 nm) to excite the anthracene core while minimizing degradation .

- Quenching studies : Add tert-butylcatechol to suppress radical side reactions during photoinduced electron transfer .

- Solvent effects : Polar solvents (e.g., acetonitrile) enhance charge separation in excited states .

How can researchers address low yields in sulfonamide formation reactions?

Advanced Question

Common issues include hydrolysis of the sulfonyl chloride group. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.